

"2-(Benzo[d]isoxazol-3-yl)ethanol" purification by HPLC

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Compound of Interest

Compound Name: 2-(Benzo[D]isoxazol-3-YL)ethanol

Cat. No.: B1279936

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An Application Note on the Purification of **2-(Benzo[d]isoxazol-3-yl)ethanol** Utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the purification of **2-(Benzo[d]isoxazol-3-yl)ethanol** using reversed-phase high-performance liquid chromatography (RP-HPLC). The described protocol is designed to yield high-purity samples of the target compound, suitable for downstream applications in research and drug development. The methodology leverages a C18 stationary phase with a gradient elution of water and acetonitrile, ensuring effective separation from potential impurities. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow to guide researchers in replicating the purification process.

Introduction

2-(Benzo[d]isoxazol-3-yl)ethanol is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research due to its structural similarity to biologically active molecules. The synthesis of this compound can often result in a mixture containing starting materials, by-products, and other impurities. Therefore, a reliable purification method is crucial to obtain a highly pure sample for accurate biological evaluation and further chemical modifications. High-performance liquid chromatography (HPLC) is a powerful technique for the

purification of organic compounds.[1][2] This application note outlines a specific RP-HPLC method tailored for the efficient purification of the polar molecule **2-(Benzo[d]isoxazol-3-yl)ethanol**. [3][4][5][6]

Physicochemical Properties of 2-(Benzo[d]isoxazol-3-yl)ethanol

A summary of the key physicochemical properties of the target compound is presented in Table 1. Understanding these properties is essential for developing an appropriate HPLC purification strategy.

Table 1: Physicochemical Properties of **2-(Benzo[d]isoxazol-3-yl)ethanol**

Property	Value	Source
CAS Number	57148-90-0	[7][8]
Molecular Formula	C9H9NO2	[7][8]
Molecular Weight	163.176 g/mol	[7]
SMILES	OCCC1=NOC2=CC=CC=C12	[7]
Appearance	(Assumed) White to off-white solid	N/A
Purity (Commercial)	Typically around 90-95% before purification	[7]

HPLC Purification Protocol

This section provides a detailed protocol for the purification of **2-(Benzo[d]isoxazol-3-yl)ethanol** using a preparative RP-HPLC system.

Materials and Instrumentation

- HPLC System: Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

- Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
- Solvents:
 - Mobile Phase A: HPLC grade water with 0.1% formic acid.
 - Mobile Phase B: HPLC grade acetonitrile with 0.1% formic acid.
- Sample Solvent: 50:50 (v/v) mixture of acetonitrile and water.
- Sample: Crude **2-(Benzo[d]isoxazol-3-yl)ethanol**.

Sample Preparation

- Dissolve the crude **2-(Benzo[d]isoxazol-3-yl)ethanol** in the sample solvent to a concentration of 10 mg/mL.
- Vortex the solution until the sample is completely dissolved.
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[\[9\]](#)

HPLC Method Parameters

The HPLC parameters for the purification are detailed in Table 2.

Table 2: HPLC Method Parameters for Purification

Parameter	Condition
Column	C18, 250 mm x 10 mm, 5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	4.0 mL/min
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	254 nm
Injection Volume	500 μ L
Gradient Program	See Table 3

Gradient Elution Program

A gradient elution is employed to ensure optimal separation of the target compound from impurities.

Table 3: Gradient Elution Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	70	30
15.0	30	70
17.0	30	70
17.1	70	30
20.0	70	30

Post-Purification Processing

- Collect the fraction corresponding to the main peak of **2-(Benzo[d]isoxazol-3-yl)ethanol**.
- Combine the collected fractions.

- Remove the organic solvent (acetonitrile) using a rotary evaporator.
- Lyophilize the remaining aqueous solution to obtain the purified solid compound.
- Analyze the purity of the final product using analytical HPLC.

Expected Results and Data Presentation

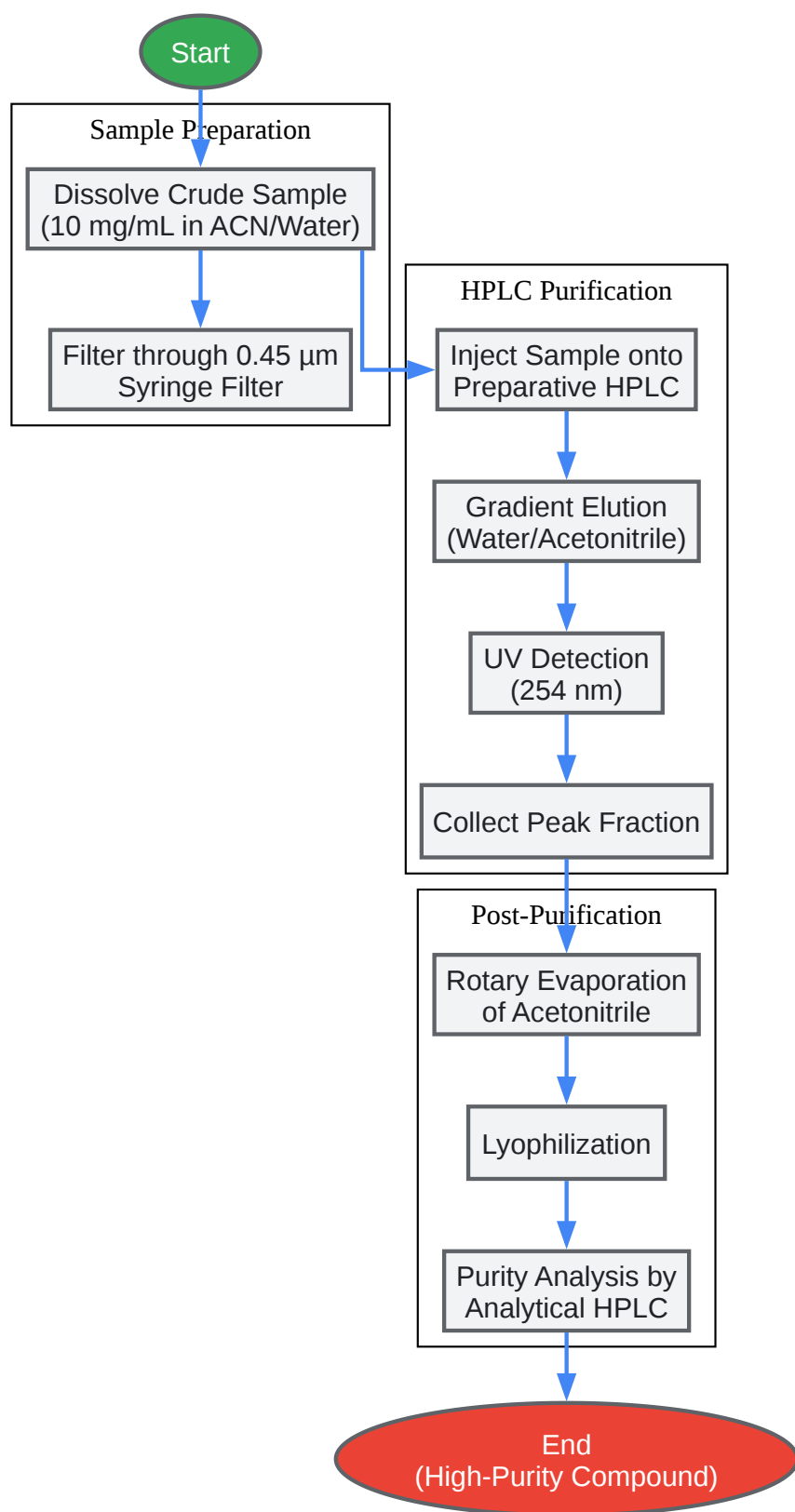
The described HPLC method is expected to yield **2-(Benzo[d]isoxazol-3-yl)ethanol** with a purity of >98%. The retention time and purity data are summarized in Table 4.

Table 4: Expected Retention Time and Purity of **2-(Benzo[d]isoxazol-3-yl)ethanol**

Compound	Expected Retention Time (min)	Purity before Purification (%)	Purity after Purification (%)
2-(Benzo[d]isoxazol-3-yl)ethanol	~ 8.5	~ 90	> 98

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the purification of **2-(Benzo[d]isoxazol-3-yl)ethanol**.

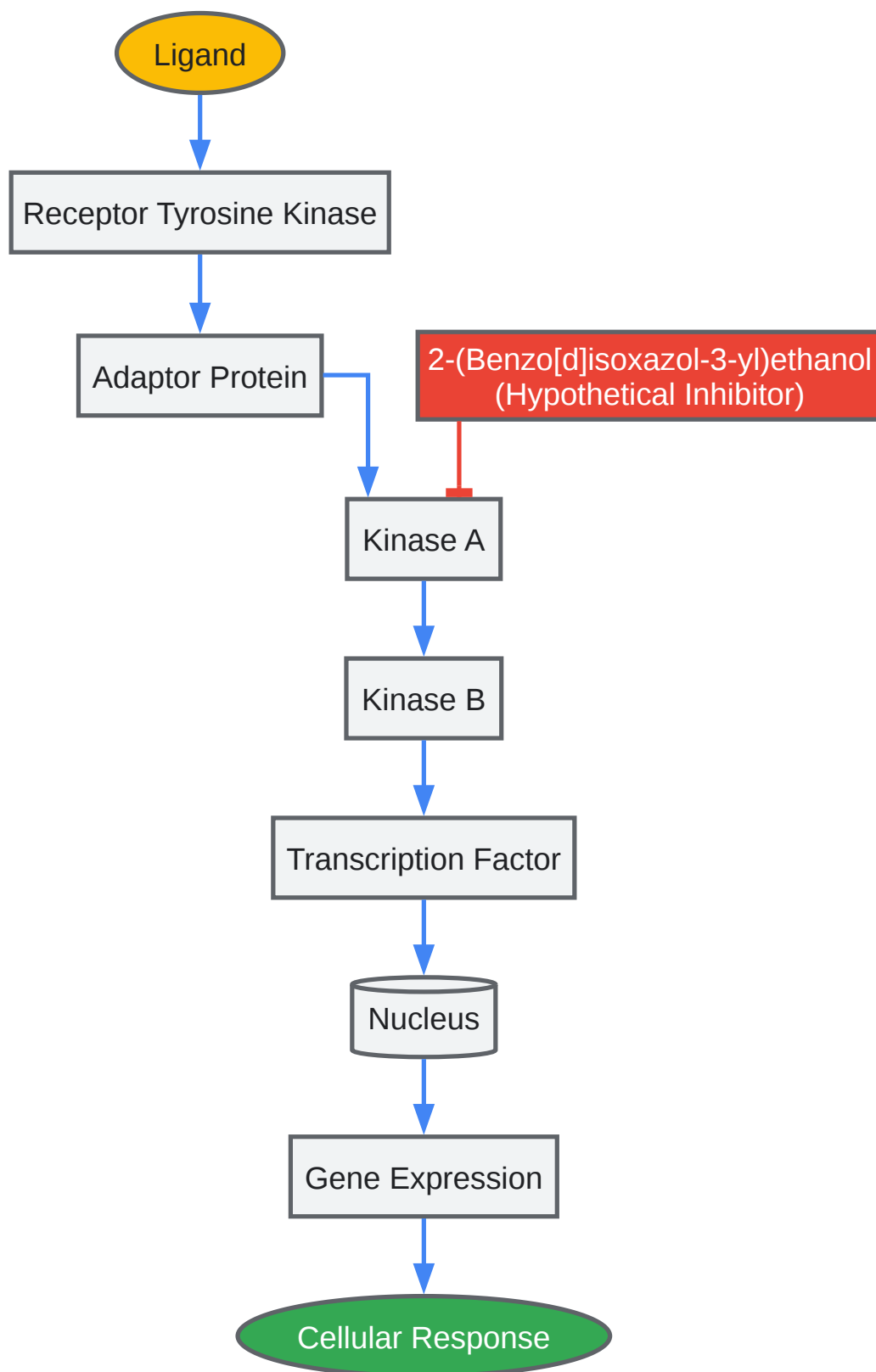


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Caption: Workflow for the HPLC purification of **2-(Benzo[d]isoxazol-3-yl)ethanol**.

Signaling Pathway Diagram (Illustrative)

While this application note focuses on a purification protocol, the purified **2-(Benzo[d]isoxazol-3-yl)ethanol** may be used in studies involving various signaling pathways. The following is an illustrative example of a hypothetical signaling pathway where such a compound might be investigated as an inhibitor.



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Caption: Hypothetical signaling pathway inhibited by **2-(Benzo[d]isoxazol-3-yl)ethanol**.

Conclusion

The RP-HPLC method detailed in this application note provides an effective and reproducible protocol for the purification of **2-(Benzo[d]isoxazol-3-yl)ethanol**. The use of a C18 column with a water/acetonitrile gradient allows for the separation of the target compound from common synthetic impurities, yielding a final product of high purity. This protocol is a valuable tool for researchers and scientists in the field of drug development and medicinal chemistry, enabling the production of high-quality material for subsequent biological and chemical investigations.

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